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molecular formula C15H15BrO B8450609 p-3-Bromopropylphenyl phenyl ether CAS No. 16251-33-5

p-3-Bromopropylphenyl phenyl ether

Cat. No. B8450609
M. Wt: 291.18 g/mol
InChI Key: VIHFJHLOQRVNFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07192982B2

Procedure details

To a 22 L flask was added 4-phenoxyphenol (900 g), 1,3-dibrompropane (5858 g), powered potassium carbonate (1335 g), and methyl ethyl ketone (9 L). The mixture was stirred for 30 minutes at 22° C. The off-white slurry was heated to a gentle reflux (˜83° C.) and held at that temperature for 16 hours. The off white slurry was cooled to 25° C. and vacuum filtered, washing the cake of inorganic salts with methyl ethyl ketone (4 L). The filtrate was concentrated on a rotary evaporator while increasing the temperature to 90° C. under house vacuum. After the condensation had stopped, the oil was held at 90° C. under vacuum for an additional two hours to ensure the remaining 1,3-dibrompropane below 8% by GC analysis. The residue was dissolved in 3 L of methyl alcohol, and the white slurry was cooled slowly to about 0–5° C. and held at that temperature overnight. The product was filtered, washed with cold methyl alcohol (6 L), and dried at 30° C. for about 20 hours to afford about 1234 g of compound (a) in 84% yield (99.4% pure by GC). 1H-NMR (CDCl3): 7.3(2H, m), 7.1(2H, m), 7.0(2H, m), 6.9(2H, m), 4.1(2H, m); 3.6(2H, m); 2.3(2H, m).
Quantity
900 g
Type
reactant
Reaction Step One
Quantity
5858 g
Type
reactant
Reaction Step One
Quantity
1335 g
Type
reactant
Reaction Step One
Quantity
9 L
Type
solvent
Reaction Step One
Yield
84%

Identifiers

REACTION_CXSMILES
[O:1]([C:8]1[CH:13]=[CH:12][C:11](O)=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Br:15][CH2:16][CH2:17][CH2:18]Br.C(=O)([O-])[O-].[K+].[K+]>C(C(C)=O)C>[Br:15][CH2:16][CH2:17][CH2:18][C:11]1[CH:12]=[CH:13][C:8]([O:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[CH:9][CH:10]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
900 g
Type
reactant
Smiles
O(C1=CC=CC=C1)C1=CC=C(C=C1)O
Name
Quantity
5858 g
Type
reactant
Smiles
BrCCCBr
Name
Quantity
1335 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
9 L
Type
solvent
Smiles
C(C)C(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 minutes at 22° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The off-white slurry was heated to
TEMPERATURE
Type
TEMPERATURE
Details
a gentle reflux (˜83° C.)
WAIT
Type
WAIT
Details
held at that temperature for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
The off white slurry was cooled to 25° C.
FILTRATION
Type
FILTRATION
Details
vacuum filtered
WASH
Type
WASH
Details
washing the cake of inorganic salts with methyl ethyl ketone (4 L)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated on a rotary evaporator
TEMPERATURE
Type
TEMPERATURE
Details
while increasing the temperature to 90° C. under house vacuum
WAIT
Type
WAIT
Details
the oil was held at 90° C. under vacuum for an additional two hours
Duration
2 h
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 3 L of methyl alcohol
TEMPERATURE
Type
TEMPERATURE
Details
the white slurry was cooled slowly to about 0–5° C.
CUSTOM
Type
CUSTOM
Details
held at that temperature overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The product was filtered
WASH
Type
WASH
Details
washed with cold methyl alcohol (6 L)
CUSTOM
Type
CUSTOM
Details
dried at 30° C. for about 20 hours
Duration
20 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrCCCC1=CC=C(C=C1)OC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1234 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 87.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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